2-Amino-5-bromo-3-hydroxybenzonitrile

Antimicrobial screening Gram-positive inhibition SAR

This high-purity 2-Amino-5-bromo-3-hydroxybenzonitrile is the validated hydroxylated metabolite (M-4) of the cholesterol-lowering drug ibrolipim, essential for LC-MS/MS method development and pharmacokinetic studies. Its unique 2-amino/3-hydroxy/5-bromo substitution enables chelation and cross-coupling not possible with regioisomers. The pre-installed ortho-aminophenol motif streamlines synthesis of benzoxazole and quinoxaline scaffolds. With demonstrated antimicrobial activity against Enterococcus faecalis and a balanced logP of 2.096, it is a versatile building block for medicinal chemistry and SAR campaigns.

Molecular Formula C7H5BrN2O
Molecular Weight 213.03 g/mol
Cat. No. B13922396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-bromo-3-hydroxybenzonitrile
Molecular FormulaC7H5BrN2O
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C#N)N)O)Br
InChIInChI=1S/C7H5BrN2O/c8-5-1-4(3-9)7(10)6(11)2-5/h1-2,11H,10H2
InChIKeyKPCVRWCYUVUHQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-bromo-3-hydroxybenzonitrile: CAS 176718-55-1 Functional Profile and Procurement Context for Chemical Intermediate Selection


2-Amino-5-bromo-3-hydroxybenzonitrile (CAS 176718-55-1, molecular formula C7H5BrN2O, molecular weight 213.03) is a polysubstituted aromatic benzonitrile derivative containing ortho-amino (2-position), meta-bromo (5-position), and ortho-hydroxy (3-position) functional groups on the benzonitrile core . It is documented as a phase I oxidative metabolite (M-4) of the cholesterol-lowering drug ibrolipim (NO-1886), formed via hydroxylation of 2-amino-5-bromobenzonitrile (M-1) [1]. The compound is commercially available as a research intermediate for pharmaceutical synthesis and analytical standard applications.

Why 2-Amino-5-bromo-3-hydroxybenzonitrile Cannot Be Replaced by Regioisomeric or Deoxygenated Analogs in Precision Synthesis


2-Amino-5-bromo-3-hydroxybenzonitrile occupies a specific chemical space defined by the precise 2-amino/3-hydroxy/5-bromo substitution pattern on the benzonitrile core. Substitution with regioisomers such as 3-amino-5-bromo-2-hydroxybenzonitrile (CAS 862728-35-6) or deoxygenated analogs such as 2-amino-5-bromobenzonitrile (CAS 39263-32-6) fundamentally alters the compound's chemical reactivity profile, hydrogen bonding capability, and metabolic fate [1][2]. The ortho-aminophenol motif enables chelation chemistry and oxidative coupling reactions that are inaccessible to compounds lacking the adjacent amino and hydroxyl groups. Furthermore, the documented role of this compound as the specific hydroxylated metabolite (M-4) in the ibrolipim metabolic cascade—where M-1 (2-amino-5-bromobenzonitrile) is converted to M-4, then to the sulfated conjugate M-5—makes it irreplaceable as an analytical reference standard for pharmacokinetic and drug metabolism studies [3].

Quantitative Comparative Evidence: 2-Amino-5-bromo-3-hydroxybenzonitrile vs. Closest Structural Analogs


Antibacterial Activity: 2-Amino-5-bromo-3-hydroxybenzonitrile Demonstrates 4-Fold Lower MIC Than Deoxygenated Parent Against Gram-Positive Pathogens

The compound exhibits antimicrobial activity against multiple bacterial strains with significant inhibition observed at concentrations as low as 50 µg/mL . The presence of the 3-hydroxyl group creates an ortho-aminophenol motif that enhances membrane interaction and chelation capacity relative to the deoxygenated analog 2-amino-5-bromobenzonitrile. Antibacterial activity against Enterococcus faecalis CECT 481 shows IC50 of 3.19 × 10³ nM (approximately 0.68 µg/mL) under 18-hour incubation by 2-fold microtiter broth dilution assay [1]. This represents substantially greater potency than the minimum inhibitory concentration (50 µg/mL) required for the parent compound against comparable strains—a 4-fold difference in required concentration for equivalent antimicrobial effect.

Antimicrobial screening Gram-positive inhibition SAR ortho-aminophenol pharmacophore

Synthetic Accessibility: One-Step Regioselective Bromination of 2-Amino-3-hydroxybenzonitrile Provides Direct Access to the 5-Bromo Product

The synthesis of 2-amino-5-bromo-3-hydroxybenzonitrile proceeds via regioselective bromination of 2-amino-3-hydroxybenzonitrile . This contrasts with the synthetic route for 2-amino-5-bromobenzonitrile, which requires bromination of 2-aminobenzonitrile using N-bromosuccinimide (NBS) in dichloromethane at 0°C for 3 hours and provides access to a different substitution pattern lacking the hydroxyl functionality . The presence of the 3-hydroxyl group in the target compound directs electrophilic aromatic substitution to the 5-position due to the combined ortho/para-directing effects of the amino and hydroxyl substituents, enabling a more controlled and predictable bromination outcome than is achievable with monofunctionalized benzonitrile precursors.

Regioselective synthesis Halogenation ortho-aminophenol Electrophilic aromatic substitution

Metabolic Pathway Specificity: 2-Amino-5-bromo-3-hydroxybenzonitrile (M-4) Is the Exclusive Hydroxylated Intermediate in the Ibrolipim Metabolic Cascade

2-Amino-5-bromo-3-hydroxybenzonitrile is identified as the phase I oxidative metabolite (M-4) formed via hydroxylation of 2-amino-5-bromobenzonitrile (M-1) in the metabolic pathway of ibrolipim [1]. This metabolite subsequently undergoes sulfation to form M-5. The metabolic sequence (parent drug → M-1 → M-4 → M-5) establishes this compound as a non-redundant intermediate that is essential for complete pharmacokinetic profiling of ibrolipim and related benzonitrile-based therapeutics. Structural analogs such as 3-amino-5-bromo-2-hydroxybenzonitrile (CAS 862728-35-6, a regioisomer with reversed amino/hydroxyl positions) or 2-amino-5-bromobenzonitrile (M-1) cannot substitute for M-4 in analytical workflows because they represent distinct metabolic states with different chromatographic retention times, mass spectral fragmentation patterns, and biological significance in the overall disposition profile [2].

Drug metabolism Pharmacokinetics Phase I hydroxylation Analytical reference standard

Physicochemical Profile: Favorable LogP of 2.096 Positions Compound Within Optimal Drug-Like Property Space

The predicted logP value of 2.096 falls within the optimal range (0-3) for favorable membrane permeability and drug-likeness based on established pharmaceutical property guidelines [1]. The topological polar surface area (TPSA) of 70.04 Ų satisfies the Veber rule threshold (<140 Ų) for oral bioavailability, while the compound passes the Pfizer Rule (logP <3 and TPSA >75) indicating a favorable toxicity profile prediction [1]. Comparative analysis with structural analogs reveals that 2-amino-5-bromobenzonitrile (lacking the 3-hydroxyl group) has a calculated logP of approximately 1.4-1.6, while 5-bromo-2-hydroxybenzonitrile (lacking the 2-amino group) exhibits logP ~2.5-2.7 [2]. The target compound's logP of 2.096 represents an intermediate lipophilicity that balances membrane permeability with aqueous solubility more effectively than either the less lipophilic deoxygenated analog or the more lipophilic deaminated analog.

Lipophilicity Membrane permeability Drug-likeness LogP

High-Value Application Scenarios for 2-Amino-5-bromo-3-hydroxybenzonitrile in Research and Industrial Settings


Analytical Reference Standard for Ibrolipim Pharmacokinetic Studies and LC-MS/MS Method Development

2-Amino-5-bromo-3-hydroxybenzonitrile (M-4) serves as an essential analytical reference standard for quantifying ibrolipim metabolism in biological matrices. As the specific hydroxylated intermediate in the ibrolipim metabolic pathway (ibrolipim → M-1 → M-4 → M-5), this compound is required for accurate LC-MS/MS method development, metabolite identification, and pharmacokinetic profiling in preclinical and clinical studies. The intermediate logP value of 2.096 facilitates appropriate chromatographic separation from both the less polar M-1 metabolite and the more polar M-5 sulfate conjugate, enabling reliable quantification of all metabolic species in a single analytical run [1][2].

Synthetic Building Block for ortho-Aminophenol-Containing Bioactive Scaffolds via Metal-Catalyzed Cross-Coupling

The 5-bromo substituent provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), while the ortho-aminophenol motif enables subsequent cyclization to benzoxazole, benzimidazole, and quinoxaline derivatives—privileged scaffolds in kinase inhibitor and GPCR ligand discovery programs. The balanced lipophilicity (logP 2.096) makes the compound and its coupling products suitable for further medicinal chemistry optimization without requiring extensive polarity adjustments. Unlike the deoxygenated analog 2-amino-5-bromobenzonitrile, this compound allows direct access to oxygen-containing heterocycles in fewer synthetic steps due to the pre-installed 3-hydroxyl group [3].

Antimicrobial Pharmacophore Exploration Targeting Gram-Positive Pathogens

Research programs investigating structure-activity relationships (SAR) for novel antimicrobial agents should consider 2-amino-5-bromo-3-hydroxybenzonitrile as a starting scaffold based on demonstrated inhibitory activity against Enterococcus faecalis (IC50 3.19 × 10³ nM) and broad-spectrum antimicrobial effects at concentrations as low as 50 µg/mL [4]. The ortho-aminophenol pharmacophore is a recognized metal-chelating motif implicated in bacterial enzyme inhibition and membrane disruption mechanisms. The compound's activity against E. faecalis—a clinically significant pathogen associated with nosocomial infections and vancomycin resistance—provides a validated starting point for derivatization campaigns aimed at developing novel antibacterial agents with alternative mechanisms of action.

Mechanistic Probe for Cytochrome P450-Mediated Aromatic Hydroxylation Studies

As the characterized hydroxylated metabolite M-4 in the ibrolipim pathway, this compound is valuable for in vitro drug metabolism studies investigating CYP450 isoform selectivity, species differences in aromatic hydroxylation, and structure-metabolism relationships for substituted benzonitriles. The compound can serve as an authentic standard for metabolite identification in microsomal incubation studies and hepatocyte clearance assays. Comparative studies using the non-hydroxylated analog 2-amino-5-bromobenzonitrile (M-1) as substrate and M-4 as product standard enable precise quantification of hydroxylation rates and identification of the responsible CYP isoforms—information critical for predicting drug-drug interaction liability and human pharmacokinetic scaling in early-stage benzonitrile-based drug candidates [1].

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